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molecular formula C18H22ClNO3 B1217157 Cloquintocet-mexyl CAS No. 99607-70-2

Cloquintocet-mexyl

Cat. No. B1217157
M. Wt: 335.8 g/mol
InChI Key: COYBRKAVBMYYSF-UHFFFAOYSA-N
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Patent
US09193686B2

Procedure details

A suspension of 70.70 g of cloquintocet-mexyl (96.9% strength) in 205 g of demineralised water was stirred at 100° C. in a 1 L jacketed glass vessel. 27.5 g of aqueous hydrochloric acid [32%] was slowly added, and the reaction mixture was stirred under reflux for 6 hours. The biphasic solution was then cooled down to 20° C. over 4 hours and the resulting suspension was filtered and the solid was wash with 2×50 mL of demineralised water and dried. Cloquintocet acid hydrochloride (35.55 g) was isolated as a light brown solid.
Quantity
70.7 g
Type
reactant
Reaction Step One
Name
Quantity
205 g
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][C:14]([O:16]C(C)CCCCC)=[O:15])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.Cl>O>[CH:5]1[CH:6]=[N:7][C:8]2[C:3](=[C:2]([Cl:1])[CH:11]=[CH:10][C:9]=2[O:12][CH2:13][C:14]([OH:16])=[O:15])[CH:4]=1

Inputs

Step One
Name
Quantity
70.7 g
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1)OCC(=O)OC(CCCCC)C
Name
Quantity
205 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in a 1 L
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The biphasic solution was then cooled down to 20° C. over 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
the solid was wash with 2×50 mL of demineralised water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 35.55 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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